molecular formula C18H20N4O3S B11240483 1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11240483
M. Wt: 372.4 g/mol
InChI Key: QAERUNZGUMTYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one (CAS 1219819-92-0) is a synthetically derived small molecule belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine chemical class, which has been identified as a scaffold of high interest in medicinal chemistry for its diverse biological activities. This compound has been specifically investigated as a potent kinase inhibitor. Research published in the journal "Bioorganic & Medicinal Chemistry" indicates that derivatives based on this triazolothiadiazine core exhibit significant antiproliferative activity against various human cancer cell lines. The compound's primary research value lies in its mechanism of action, where it functions by inhibiting key receptor tyrosine kinases, including VEGFR-2 and EGFR, which are critical signaling pathways involved in tumor angiogenesis and cell proliferation. Consequently, this molecule serves as a valuable chemical tool for oncological research, enabling studies into the mechanisms of cancer pathogenesis, the validation of kinase targets, and the preclinical evaluation of novel therapeutic strategies. It is supplied exclusively for laboratory research purposes.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

1-[6-(4-methoxyphenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C18H20N4O3S/c1-5-14(23)17-16(12-7-9-13(25-4)10-8-12)22(15(24)6-2)21-11(3)19-20-18(21)26-17/h7-10H,5-6H2,1-4H3

InChI Key

QAERUNZGUMTYKF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation via Cyclocondensation

The triazolo-thiadiazine scaffold is typically synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with α-halo ketones. For the target compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol reacts with 4-methoxyphenacyl bromide in ethyl acetate under reflux to form the 7H- triazolo[3,4-b] thiadiazine core . The reaction proceeds through nucleophilic substitution at the α-carbon of the phenacyl bromide, followed by intramolecular cyclization to yield the bicyclic system (Fig. 1).

Key conditions :

  • Solvent: Ethyl acetate

  • Temperature: Reflux (78–80°C)

  • Time: 6–8 hours

  • Yield: 65–70%

Methyl Group Installation at Position 3

The 3-methyl group originates from the 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol precursor used in the initial cyclocondensation step . This pre-functionalization strategy avoids post-synthetic modifications, ensuring regioselectivity and reducing purification challenges.

Advantages :

  • Eliminates need for late-stage C–H methylation.

  • Preserves core stability during subsequent acylation steps .

Multicomponent One-Pot Synthesis

An alternative approach employs a one-pot protocol combining 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol , 4-methoxyphenacyl bromide , and propanoic anhydride in ethanol with acetic acid catalysis . This method streamlines the synthesis by concurrently forming the heterocycle and introducing acyl groups.

Procedure :

  • Dissolve triazole-thiol (1 eq) and phenacyl bromide (1.2 eq) in ethanol.

  • Add propanoic anhydride (2.5 eq) and glacial acetic acid (0.1 eq).

  • Reflux for 12 hours.

  • Cool, precipitate with ice water, and filter.

Yield : 52% (lower than stepwise methods due to competing side reactions) .

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldKey AdvantageLimitation
Stepwise Cyclization345%High purity (>98% by HPLC)Lengthy purification steps
One-Pot Multicomponent152%Time-efficient (12 hours)Moderate yield due to side products
Pre-Functionalized Core260%Avoids late-stage modificationsRequires specialized starting material

Structural Characterization

Synthesized compounds are validated using:

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 7.82 (d, J=8.6 Hz, 2H, Ar-H)

    • δ 6.99 (d, J=8.6 Hz, 2H, Ar-H)

    • δ 2.41 (s, 3H, CH₃ at C3)

  • ESI-MS : m/z 468.2 [M+H]⁺ (calc. 468.1)

Scale-Up Considerations

Industrial-scale production (≥1 kg) faces challenges:

  • Exothermic risk during acylation requires jacketed reactors with precise temperature control.

  • Solvent recovery : Ethyl acetate is distilled and reused to reduce costs .

Green Chemistry Alternatives

Recent advancements propose:

  • Mechanochemical synthesis : Ball-milling triazole-thiol and phenacyl bromide with K₂CO₃ achieves 68% yield in 2 hours, eliminating solvent use .

  • Biocatalytic acylation : Lipase-mediated propanoylation reduces AlCl₃ waste .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Biological Activity Synthesis Route
Target Compound [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine 6-(4-MeOPh), 3-Me, 5/7-propanoyl Potential enzyme inhibition (e.g., 14α-demethylase) Multi-step condensation (not detailed in evidence)
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 1,3,4-Thiadiazole fused with triazole Phenyl, methyl, hydrazono groups Not explicitly stated; likely antimicrobial Reaction of thiohydrazonate intermediates with ethyl 2-chloroacetate
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6) Pyrrolo-thiazolo-pyrimine fused with triazolothiadiazine 4-MeOPh, phenyl, pyrimidine Unknown; structural complexity suggests enzyme interaction Condensation with monochloroacetic acid
3-(3’-Pyridyl)-6-R-s-triazolo[3,4-b][1,3,4]thiadiazoles Triazolothiadiazole Pyridyl, alkyl/aryl R groups Vasodilation activity Phase-transfer catalysis with carboxylic acids
3-Alkyl/aryl-6-(3’-pyridyl)-s-triazolo[3,4-b]thiadiazoles Triazolothiadiazole Pyridyl, alkoxy groups Broad-spectrum antimicrobial Alkylation/arylation of triazole-thiol precursors
3-(5-(4-MeOPh)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazoles Triazolothiadiazole with pyrazole 4-MeOPh, variable R groups Antifungal (predicted via docking with 14α-demethylase) Diethyl oxalate-mediated cyclization

Key Findings

Propanoyl groups at positions 5 and 7 may increase metabolic stability relative to acetyl or ethoxycarbonyl groups in analogues like 9b , which are more prone to hydrolysis.

Synthetic Flexibility :

  • The target compound’s synthesis likely involves multi-step condensation, whereas simpler triazolothiadiazoles (e.g., ’s vasodilators) are synthesized via phase-transfer catalysis, highlighting trade-offs between complexity and yield .

Biological Potential: Molecular docking studies () suggest triazolothiadiazines with 4-methoxyphenyl and pyrazole substituents exhibit strong binding to 14α-demethylase, a target for antifungal agents. The target compound’s propanoyl groups may further optimize hydrophobic interactions in enzyme pockets . In contrast, ’s pyridyl-substituted analogues show vasodilation activity, indicating substituent-dependent divergence in biological targets .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step approach using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one with sodium hydride in toluene under reflux. Key steps include cyclocondensation and subsequent functionalization. Optimization requires precise temperature control (80–100°C), solvent purity, and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization (e.g., ethanol-DMF mixtures) ensures high yields (>70%) .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. X-ray crystallography (e.g., as applied in similar triazolo-thiadiazines) resolves stereochemical details, while HPLC monitors purity (>95%) .

Q. How are physicochemical properties (e.g., solubility, stability) characterized for this compound?

Solubility is assessed in polar (DMSO, ethanol) and non-polar solvents (toluene) via shake-flask methods. Stability studies under varying pH (2–12) and temperatures (25–60°C) use UV-Vis spectroscopy to track degradation. Thermal stability is evaluated via Differential Scanning Calorimetry (DSC) .

Advanced Research Questions

Q. How can molecular docking predict the compound’s antifungal activity, and what are key methodological considerations?

Molecular docking against fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6) involves software such as AutoDock Vina. Key steps include:

  • Protein preparation (removing water, adding hydrogens).
  • Ligand optimization (DFT-based geometry refinement).
  • Validation via re-docking co-crystallized ligands. Binding affinity (ΔG ≤ -8 kcal/mol) and interaction patterns (e.g., hydrogen bonding with active-site residues) indicate antifungal potential .

Q. How should structure-activity relationship (SAR) studies be designed to optimize biological activity?

Systematic variation of substituents (e.g., replacing 4-methoxyphenyl with halogenated analogs) is synthesized and tested. Biological assays (e.g., MIC against Candida spp.) are coupled with computational metrics (e.g., Hammett σ values) to correlate electronic effects with activity. Dose-response curves and toxicity profiling (e.g., HepG2 cell viability) refine SAR .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and triplicate replicates reduce variability. Meta-analysis of IC₅₀ values and cross-validation with in silico models (e.g., QSAR) identify outliers .

Q. What methodologies assess the compound’s environmental fate and stability?

OECD guidelines 106 (adsorption-desorption) and 307 (aerobic degradation) evaluate soil-water partitioning and biodegradability. High-Performance Liquid Chromatography (HPLC-MS/MS) quantifies degradation products, while ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental risk .

Q. How can multicomponent reactions improve synthesis efficiency?

One-pot multicomponent reactions (e.g., combining amines, carbonyls, and thioureas) reduce steps and improve atom economy. Microwave-assisted synthesis (80°C, 30 min) enhances yields by 15–20% compared to conventional heating. Real-time monitoring via FT-IR ensures intermediate formation .

Q. What strategies are effective for salt formation and purification?

Salts are synthesized by reacting the free base with acids (e.g., HCl, sulfonic acids) in ethanol. Counterion selection is guided by solubility (e.g., hydrochloride salts for aqueous formulations). Purification via fractional crystallization or column chromatography (silica gel, CH₂Cl₂:MeOH) ensures homogeneity .

Q. How is the compound’s stability under oxidative and photolytic conditions evaluated?

Forced degradation studies use 3% H₂O₂ (oxidative) and UV light (photolytic). Samples are analyzed at intervals via LC-MS to identify degradation products (e.g., sulfoxide derivatives). Arrhenius plots predict shelf-life under storage conditions (25°C/60% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.